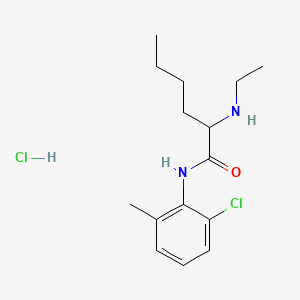
6'-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of toluidide, characterized by the presence of a chloro group, an ethylamino group, and a hexanotoluidide structure. This compound is often used in various chemical reactions and has significant implications in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-2-hexanone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. The process often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium ethoxide (NaOEt) in ethanol
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic and neuroprotective effects
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride involves its interaction with specific molecular targets. It binds to the GABA_A receptor complex, particularly the β2 and β3 subunits, and the translocator protein (18 kDa) TSPO. This binding modulates GABAergic neurotransmission and promotes neurosteroid synthesis, leading to its anxiolytic and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride
- 6-Chloro-2-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine hydrochloride
Uniqueness
6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is unique due to its specific structural features and the presence of both chloro and ethylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .
Propriétés
Numéro CAS |
78265-90-4 |
|---|---|
Formule moléculaire |
C15H24Cl2N2O |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-2-(ethylamino)hexanamide;hydrochloride |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-4-6-10-13(17-5-2)15(19)18-14-11(3)8-7-9-12(14)16;/h7-9,13,17H,4-6,10H2,1-3H3,(H,18,19);1H |
Clé InChI |
NATVSGYXBNIRMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


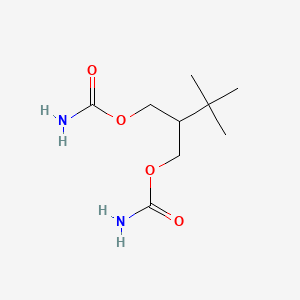
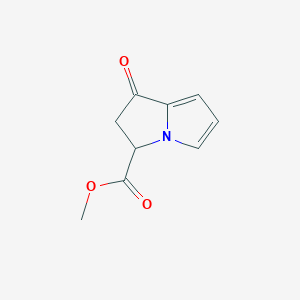
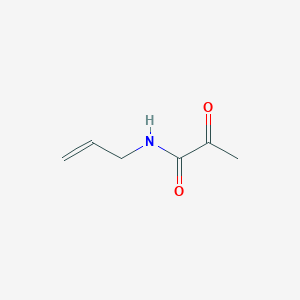

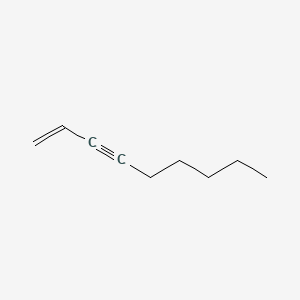
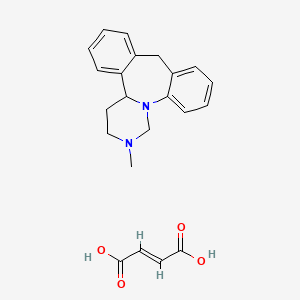

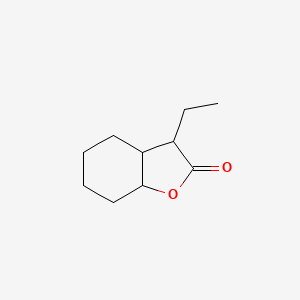
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
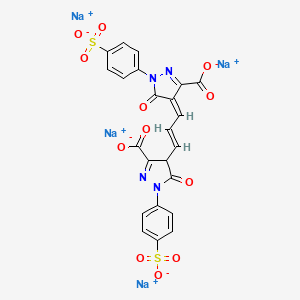
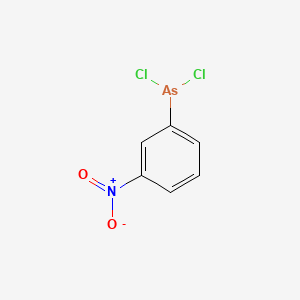
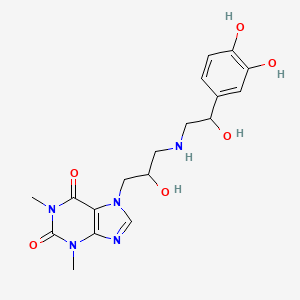
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13801327.png)
![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
